molecular formula C7H15BrO B8646644 5-Bromo-2,2-dimethylpentan-1-ol CAS No. 411217-72-6

5-Bromo-2,2-dimethylpentan-1-ol

Cat. No. B8646644
M. Wt: 195.10 g/mol
InChI Key: WMOFCIBGNJYRRC-UHFFFAOYSA-N
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Patent
US06713507B2

Procedure details

Under argon, a suspension of LiBH4 (14.8 g, 646 mmol) in methylene chloride (600 mL) was stirred as methanol (25.6 mL, 20.2 g, 629 mmol) was added dropwise, taking care to keep the temperature below 30° C. To this mixture, a solution of ethyl 5-bromo-2,2-dimethylpentanoate (100.0 g, 392 mmol; prepared according to Kuwahara et al. Chem. Pharm. Bull 1997, 48, 1447) in methylene chloride (200 mL) was added dropwise over 20 minutes, and the solution was heated under reflux for 21 h. After chilling in an ice-bath, the reaction was quenched by adding H2O dropwise (100 mL). After the effervescence stopped, 2 N HCl (125 mL) was added dropwise and the solution was stirred until the effervescence ceased. The procedure was repeated with another portion of 2 N HCI (125 mL). The layers were separated, and the aqueous layer was extracted with an additional methylene chloride (500 mL). The two organic portions were combined and washed with 2 N HCl 9300 mL), then sat. NaHCO3 (300 mL). After drying the organics over Na2SO4, the solution was evaporated to yield the product as a light yellow oil (77.6 g, 91% yield). 1H NMR (d6-DMSO), d (ppm): 4.42 (s, 1H); 3.45 (t, 2 H, J=6.6); 3.08 (s, 2H); 1.84-1.69 (m, 2H); 1.27 (t, 2 H, J=8.3); 0.78 (s, 6H). 13C NMR (d6-DMSO), d (ppm): 69.7, 36.9, 35.7, 34.5, 27.4, 24.0.
Name
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
25.6 mL
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[Li+].[BH4-].CO.[Br:5][CH2:6][CH2:7][CH2:8][C:9]([CH3:16])([CH3:15])[C:10](OCC)=[O:11]>C(Cl)Cl>[Br:5][CH2:6][CH2:7][CH2:8][C:9]([CH3:16])([CH3:15])[CH2:10][OH:11] |f:0.1|

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
25.6 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
BrCCCC(C(=O)OCC)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred until the effervescence
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
the temperature below 30° C
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 21 h
Duration
21 h
TEMPERATURE
Type
TEMPERATURE
Details
After chilling in an ice-bath
CUSTOM
Type
CUSTOM
Details
the reaction was quenched
ADDITION
Type
ADDITION
Details
by adding H2O dropwise (100 mL)
ADDITION
Type
ADDITION
Details
2 N HCl (125 mL) was added dropwise
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with an additional methylene chloride (500 mL)
WASH
Type
WASH
Details
washed with 2 N HCl 9300 mL), then sat. NaHCO3 (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the organics over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solution was evaporated

Outcomes

Product
Name
Type
product
Smiles
BrCCCC(CO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 77.6 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 101.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.